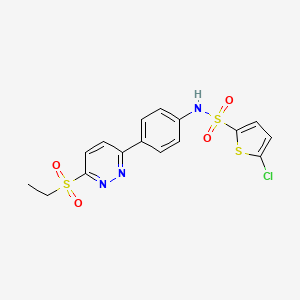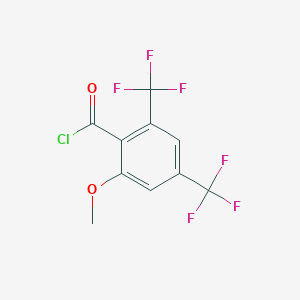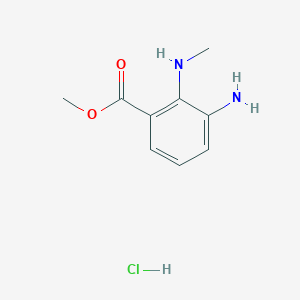![molecular formula C24H22FN3O3S2 B2724757 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide CAS No. 1790193-80-4](/img/structure/B2724757.png)
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the fluorobenzyl and methoxyphenyl groups could potentially influence the compound’s properties and biological activity.
Scientific Research Applications
Fluorescent Probes for Thiophenols Detection
Fluorescent probes based on specific structural frameworks, similar to the one mentioned, have been developed for the selective discrimination of thiophenols over aliphatic thiols. These probes are significant in environmental and biological sciences for detecting toxic benzenethiols, given their sensitivity and selectivity facilitated by intramolecular charge transfer pathways. The design of such probes often involves the incorporation of electron-withdrawing groups and linkers that enable reversible bond formation, enhancing their detection capabilities with low detection limits and quantitative recovery in water samples (Wang et al., 2012).
Antimicrobial Agents
Compounds with a structure incorporating pyrimidine linked to various substituents have shown promising biological activities, including significant larvicidal and antimicrobial effects. Research indicates that the presence of certain electron-withdrawing groups attached to the benzyl ring can enhance these activities, potentially due to the interaction of these compounds with biological targets. Such compounds are explored for their potential in addressing bacterial and fungal infections, showcasing their importance in medicinal chemistry for developing new antimicrobial agents (Gorle et al., 2016).
Cancer Therapy
In the realm of photodynamic therapy (PDT) for cancer treatment, certain compounds characterized by their high singlet oxygen quantum yield have been synthesized. These compounds, featuring benzenesulfonamide derivative groups, exhibit properties making them potent Type II photosensitizers. Their photophysical and photochemical attributes, including good fluorescence properties and high singlet oxygen quantum yields, position them as promising candidates for PDT, underlining their potential in advancing cancer therapy solutions (Pişkin et al., 2020).
Synthesis and Characterization of Antibacterial and Antifungal Agents
Novel derivatives, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, have been synthesized and demonstrated significant antibacterial and antifungal activities. These activities are comparable to standard agents like Ampicillin and Flucanazole, highlighting their potential in developing new antimicrobial therapies. The synthesis and characterization of these compounds provide valuable insights into structure-activity relationships, guiding the design of more effective antimicrobial agents (Helal et al., 2013).
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S2/c1-3-20(22(29)26-17-6-4-5-7-19(17)31-2)33-24-27-18-12-13-32-21(18)23(30)28(24)14-15-8-10-16(25)11-9-15/h4-13,20H,3,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOJEUCLYJRMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-phenylpropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2724676.png)


![ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2724681.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2724682.png)
![6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724683.png)
![Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate](/img/structure/B2724685.png)
![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2724687.png)
![3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2724688.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2724689.png)



![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2724697.png)